molecular formula C20H14FN3O2S2 B2719674 (E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide CAS No. 1006761-15-4

(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide

Cat. No. B2719674
CAS RN: 1006761-15-4
M. Wt: 411.47
InChI Key: HLEHHUCUYYZWPC-WSDLNYQXSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been used in various applications, including as chemosensors for the detection of ions in water .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazole derivatives are often synthesized through reactions involving 2-hydroxybenzaldehyde and 2-amino-6-methoxybenzothiazole .


Chemical Reactions Analysis

Benzothiazole derivatives have been used as chemosensors, changing color in response to certain ions . For example, a benzothiazole azo dye known as “BAN” changes from pink to blue when reacted with mercury(II) ions due to the formation of a 2:1 coordination complex .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : A study by Yolal et al. (2012) explored the synthesis of similar compounds with the aim to evaluate their antimicrobial activities. They found that these compounds exhibited high activity against Mycobacterium smegmatis, suggesting potential use in treating bacterial infections (Yolal et al., 2012).

  • Cancer Chemotherapy : Romagnoli et al. (2021) synthesized a series of compounds, including those with a benzo[b]thiophene scaffold, showing potent antiproliferative agents. This suggests a potential application in cancer chemotherapy (Romagnoli et al., 2021).

Chemical Synthesis

  • Synthesis of Complex Compounds : A study by Taha et al. (2014) focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for creating more complex molecules, which could be useful in various chemical and pharmacological applications (Taha et al., 2014).

  • Antidepressant Drug Development : Research by Orus et al. (2002) involved synthesizing benzo[b]thiophene derivatives to develop new dual antidepressant drugs. This highlights the compound's potential in the development of psychiatric medications (Orus et al., 2002).

Therapeutic Potential

  • Anticancer Agents : Osmaniye et al. (2018) synthesized new derivatives of benzothiazole, which were investigated for their anticancer activity. The study indicates the potential of these compounds in developing new cancer treatments (Osmaniye et al., 2018).

  • Cytotoxicity and Apoptosis Induction : Kumbhare et al. (2014) evaluated isoxazole derivatives for their cytotoxicity against various cancer cell lines. They found that these compounds induced apoptosis in cancer cells, suggesting their potential in cancer therapy (Kumbhare et al., 2014).

  • Synthesis of Analgesic and Antiproliferative Compounds : Vijaya Raj et al. (2007) reported the synthesis of compounds with analgesic, antifungal, antibacterial, and antiproliferative activities, offering a broad spectrum of therapeutic applications (Vijaya Raj et al., 2007).

  • Fluorinated Benzothiazoles for Cytotoxicity : Hutchinson et al. (2001) synthesized fluorinated benzothiazoles showing potent cytotoxicity in vitro, indicating potential use in targeted cancer therapies (Hutchinson et al., 2001).

Future Directions

While the future directions for this specific compound are not available, benzothiazole derivatives have potential applications in various fields, including water quality monitoring and biological research .

properties

IUPAC Name

3-fluoro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S2/c1-26-15-7-8-17-18(11-15)28-20(23-17)24(22-12-16-6-3-9-27-16)19(25)13-4-2-5-14(21)10-13/h2-12H,1H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEHHUCUYYZWPC-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)F)N=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(S2)N(C(=O)C3=CC(=CC=C3)F)/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide

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